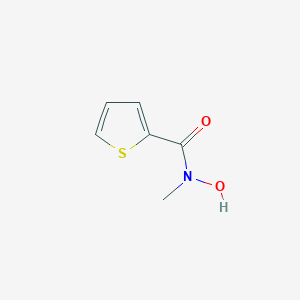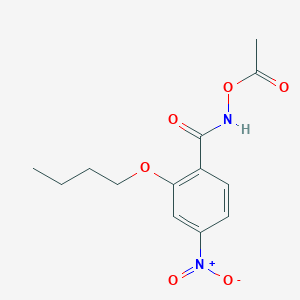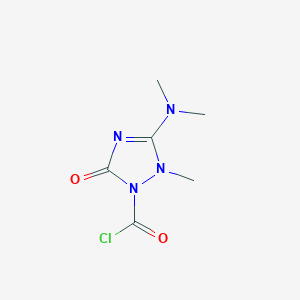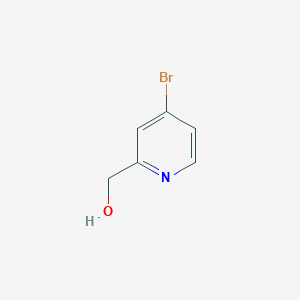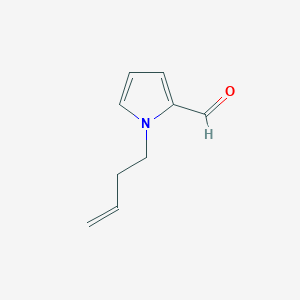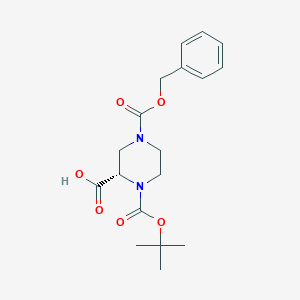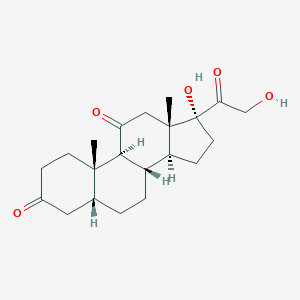![molecular formula C42H52N8O8 B145591 (2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 136314-94-8](/img/structure/B145591.png)
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide is a cyclic peptide composed of phenylalanine, proline, and glycine residues. Cyclic peptides are known for their stability and unique biological activities, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the linear peptide, cyclization is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of cyclic peptides like cyclo(phe-pro-gly-pro)2 often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes may also incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can modify the side chains of the amino acids, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while substitution reactions can introduce various functional groups to the peptide.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of cyclo(phe-pro-gly-pro)2 involves its interaction with specific molecular targets and pathways. The cyclic structure enhances its stability and allows it to interact with biological membranes and proteins more effectively. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be compared with other cyclic peptides such as:
Cyclo(phe-pro): Known for its role as a signaling molecule and virulence factor in certain bacteria.
Cyclo(gly-pro): Exhibits neuroprotective and memory-enhancing properties.
Cyclo(phe-gly): Demonstrates antimicrobial and anticancer activities.
The uniqueness of cyclo(phe-pro-gly-pro)2 lies in its specific amino acid composition and cyclic structure, which confer distinct biological activities and stability.
Eigenschaften
CAS-Nummer |
136314-94-8 |
|---|---|
Molekularformel |
C42H52N8O8 |
Molekulargewicht |
796.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
IKHNEMCWNPHENE-LBBUGJAGSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
Key on ui other cas no. |
136314-94-8 |
Synonyme |
cyclo(Phe-Pro-Gly-Pro)2 cyclo(phenylalanyl-prolyl-glycyl-prolyl)2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


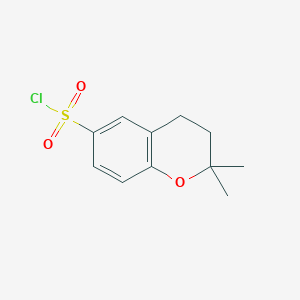
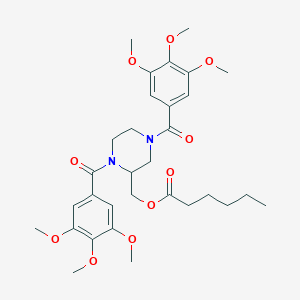
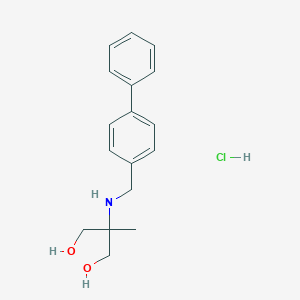
![1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride](/img/structure/B145515.png)
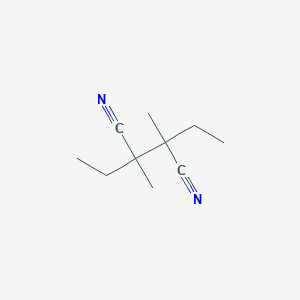
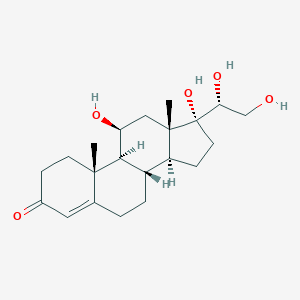
![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)
